molecular formula C11H11N3O3S B10943467 methyl 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}thiophene-2-carboxylate

methyl 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B10943467
M. Wt: 265.29 g/mol
InChI Key: ZTCOSYDGUWCZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(1-Methyl-3-trifluoromethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(1-Anilinocarbonyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

Uniqueness

METHYL 3-{[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of both a pyrazole and a thiophene ring in the same molecule provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 3-[(1-methylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C11H11N3O3S/c1-14-6-7(5-12-14)10(15)13-8-3-4-18-9(8)11(16)17-2/h3-6H,1-2H3,(H,13,15)

InChI Key

ZTCOSYDGUWCZMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.